2-(9H-fluoren-9-yl)acetonitrile
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Overview
Description
2-(9H-fluoren-9-yl)acetonitrile is an organic compound with the molecular formula C14H9N. It is a derivative of fluorene, characterized by the presence of an acetonitrile group at the 9th position of the fluorene ring. This compound is notable for its applications in various fields, including organic synthesis, materials science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(9H-fluoren-9-yl)acetonitrile typically involves the reaction of fluorene with acetonitrile in the presence of a strong base. One common method is the nucleophilic substitution reaction where fluorene is treated with sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF), followed by the addition of acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3 in acidic medium.
Reduction: NaBH4, LiAlH4 in anhydrous solvents.
Substitution: Various electrophiles in the presence of catalysts like Lewis acids.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: 9H-Fluorene-9-methanol.
Substitution: Various substituted fluorenes depending on the electrophile used.
Scientific Research Applications
2-(9H-fluoren-9-yl)acetonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(9H-fluoren-9-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
9H-Fluoren-9-one: An oxidized derivative of fluorene, used in the production of dyes and pharmaceuticals.
9H-Fluorene-9-methanol: A reduced form of this compound, used in organic synthesis.
Uniqueness: this compound is unique due to its acetonitrile group, which imparts distinct chemical properties and reactivity compared to its parent compound and other derivatives. This makes it valuable in specific synthetic applications and research contexts .
Properties
Molecular Formula |
C15H11N |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-(9H-fluoren-9-yl)acetonitrile |
InChI |
InChI=1S/C15H11N/c16-10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9H2 |
InChI Key |
BNAQKDJXQMYTHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CC#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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